molecular formula C19H14BrN3O4S2 B2655709 (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 864976-10-3

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide

Cat. No. B2655709
CAS RN: 864976-10-3
M. Wt: 492.36
InChI Key: DBRJOFMKBSATPG-VZCXRCSSSA-N
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Description

The compound contains several functional groups including a benzo[d]thiazole, a nitro group, and a carboxamide group. Benzo[d]thiazoles are aromatic heterocyclic compounds that are often used in medicinal chemistry due to their wide range of biological activities . The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the molecule. The carboxamide group can participate in hydrogen bonding, which can affect the compound’s solubility and its interactions with biological targets.


Molecular Structure Analysis

The presence of multiple aromatic rings in the compound suggests that it may exhibit planarity. The electron-withdrawing nitro group could potentially decrease the electron density in the aromatic ring, influencing its reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the nitro and carboxamide groups. For instance, the nitro group could potentially be reduced to an amine, and the carboxamide could undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the carboxamide group could enhance its solubility in polar solvents due to the ability to form hydrogen bonds .

Scientific Research Applications

Thiazolides and Their Applications

Thiazolides, including compounds like nitazoxanide, have broad-spectrum activities against a range of pathogens, including viruses, bacteria, and protozoan parasites. They are noted for their potential in treating infections and have been studied for their mechanisms of action, which may involve the inhibition of microbial nitroreductases or interactions with host proteins like glutathione S-transferase (GSTP1) in cancer cells. This suggests applications in antimicrobial and anticancer therapies (Hemphill et al., 2012), (Brockmann et al., 2014).

Benzo[b]thiophene Derivatives and Their Applications

Benzo[b]thiophene derivatives have been explored for various pharmacological activities, including their use as anti-inflammatory agents and their potential in inhibiting cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1. These properties suggest their application in treating inflammatory diseases and cancer through the modulation of immune cell trafficking and tumor metastasis (Boschelli et al., 1995).

Future Directions

Future research could focus on exploring the biological activities of this compound, given the known activities of benzo[d]thiazoles . Additionally, studies could investigate the influence of the nitro and carboxamide groups on the compound’s reactivity and biological activity.

properties

IUPAC Name

N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O4S2/c1-27-7-6-22-14-4-2-12(20)10-16(14)29-19(22)21-18(24)17-9-11-8-13(23(25)26)3-5-15(11)28-17/h2-5,8-10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRJOFMKBSATPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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